molecular formula C12H16 B14706082 (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 14109-26-3

(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14706082
CAS No.: 14109-26-3
M. Wt: 160.25 g/mol
InChI Key: KNQXALMJMHIHQH-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bicyclic hydrocarbons It is characterized by its unique structure, which includes a tetrahydronaphthalene core with two methyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction involves a conjugated diene and a dienophile, which react to form the bicyclic structure. The specific conditions for this reaction include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated hydrocarbons.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-1,4-Dimethylcyclohexane: Similar in structure but lacks the bicyclic nature of (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene.

    (1R,4S)-1,4-Dimethyl-2,3-dihydronaphthalene: Contains a similar core but differs in the degree of saturation.

Uniqueness

This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

CAS No.

14109-26-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(1S,4R)-1,4-dimethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3/t9-,10+

InChI Key

KNQXALMJMHIHQH-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C2=CC=CC=C12)C

Canonical SMILES

CC1CCC(C2=CC=CC=C12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.